
1-Acetyl-3-bromoindole
Übersicht
Beschreibung
1-Acetyl-3-bromoindole is a chemical compound used in scientific research . It has a complex structure, enabling diverse applications such as drug discovery and organic synthesis.
Molecular Structure Analysis
The molecular formula of this compound is C10H8BrNO, and its molecular weight is 238.08 . The IUPAC name for this compound is 1-(3-bromoindol-1-yl)ethanone .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.08 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Pharmakologie
1-Acetyl-3-bromoindole ist eine wertvolle Verbindung in der Pharmakologie, da es als Baustein für die Synthese verschiedener biologisch aktiver Moleküle dienen kann. Sein Indol-Kern ist ein häufiges Motiv in vielen therapeutischen Wirkstoffen, und das Bromatom bietet eine reaktive Stelle für weitere chemische Modifikationen . Diese Verbindung kann zur Entwicklung neuer Medikamente mit antiviralen, entzündungshemmenden und krebshemmenden Eigenschaften eingesetzt werden, da sie mit einer Vielzahl von biologischen Zielstrukturen interagieren kann .
Biotechnologie
In der biotechnologischen Forschung dient this compound als Vorläufer für die Synthese komplexer Moleküle. Es kann in mikrobiellen Zellfabriken verwendet werden, um halogenierte und oxygenierte Derivate zu produzieren, die von Naturfarbstoffen bis hin zu Verbindungen mit therapeutischem Potenzial reichen . Die Fähigkeit, verschiedene funktionalisierte Moleküle aus this compound abzuleiten, macht es zu einem vielseitigen Werkzeug im Bereich der Biotechnologie.
Medizinische Chemie
Das Indol-Gerüst von this compound ist in der medizinischen Chemie von entscheidender Bedeutung, wo es verwendet wird, um Verbindungen zu schaffen, die eine Vielzahl menschlicher Erkrankungen behandeln können. Seine Derivate haben sich bei der Behandlung von Krankheiten wie Krebs und mikrobiellen Infektionen als vielversprechend erwiesen . Die Acetylgruppe erhöht die Lipophilie des Moleküls, was die Permeabilität der Zellmembran und die Bioverfügbarkeit in potenziellen Medikamentenkandidaten verbessern kann .
Organische Synthese
This compound ist ein wichtiges Werkzeug in der organischen Synthese, insbesondere beim Aufbau komplexer molekularer Architekturen. Es wird häufig in Cycloadditionsreaktionen verwendet, um verschiedene heterocyclische Gerüste zu schaffen, die für die Entwicklung von Pharmazeutika und die Synthese von Naturprodukten unerlässlich sind . Seine Reaktivität ermöglicht es Chemikern, komplizierte Strukturen mit hoher Präzision aufzubauen.
Materialwissenschaft
Im Bereich der Materialwissenschaft können Derivate von this compound verwendet werden, um neuartige Materialien mit spezifischen elektronischen oder photonischen Eigenschaften zu schaffen. Seine Einarbeitung in Polymere oder kleine Moleküle kann zur Entwicklung neuer Materialien für die organische Elektronik oder als Sensoren führen . Insbesondere das Bromatom kann in Kreuzkupplungsreaktionen verwendet werden, um Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen zu bilden, die für Anwendungen in der Materialwissenschaft von grundlegender Bedeutung sind .
Analytische Chemie
This compound findet Anwendungen in der analytischen Chemie als Standard oder Reagenz in verschiedenen chromatographischen und spektroskopischen Methoden. Seine klar definierte Struktur und seine Eigenschaften ermöglichen seinen Einsatz in der Methodenentwicklung und Validierung. Es kann auch als Vorläufer für die Synthese markierter Verbindungen dienen, die in Tracer- und Quantifizierungsstudien verwendet werden .
Safety and Hazards
When handling 1-Acetyl-3-bromoindole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Indole and its derivatives have value for flavour and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
Wirkmechanismus
Target of Action
1-Acetyl-3-bromoindole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and changes caused by this compound would depend on the particular target and the context in which it is acting.
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its targets and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , the effects could be diverse and potentially beneficial for treating various conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances could affect the compound’s stability and activity . Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.
Biochemische Analyse
Biochemical Properties
1-Acetyl-3-bromoindole, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, has been shown to have a substantial anti-inflammatory impact on the colon in the inflammatory bowel disease (IBD) mouse model .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole is traditionally obtained from coal tar, and biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
Eigenschaften
IUPAC Name |
1-(3-bromoindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)12-6-9(11)8-4-2-3-5-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFPZXVRXRMCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679659 | |
| Record name | 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66417-73-0 | |
| Record name | 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


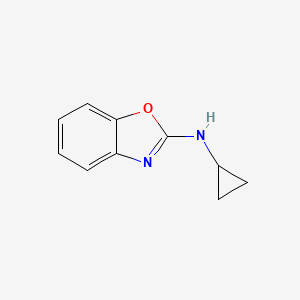
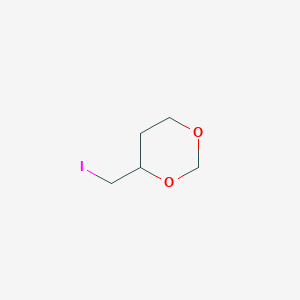
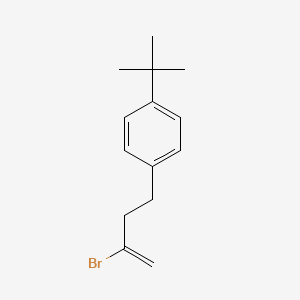
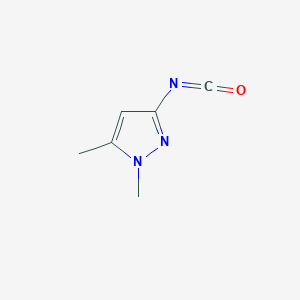
![trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine](/img/structure/B1532318.png)
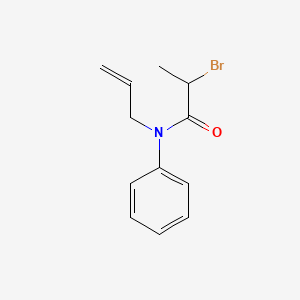

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)
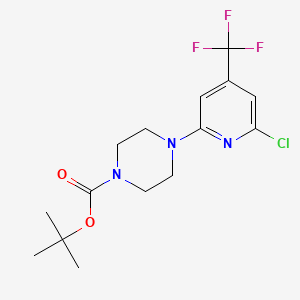

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)

![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)

